Product packaging for UAA crosslinker 1 hydrochloride(Cat. No.:CAS No. 1994331-17-7)

UAA crosslinker 1 hydrochloride

Cat. No.: B2730870
CAS No.: 1994331-17-7
M. Wt: 295.72 g/mol
InChI Key: USQKPJVGUFZIJQ-FJXQXJEOSA-N
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Description

UAA crosslinker 1 hydrochloride is a useful research compound. Its molecular formula is C9H18ClN5O4 and its molecular weight is 295.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18ClN5O4 B2730870 UAA crosslinker 1 hydrochloride CAS No. 1994331-17-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQKPJVGUFZIJQ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Genetically Encoded Unnatural Amino Acid Technologies

The primary application of UAA crosslinker 1 hydrochloride lies within the realm of genetic code expansion. This technology enables the introduction of amino acids with novel chemical functionalities, beyond the 20 canonical amino acids, into a protein's sequence. This compound serves as an amber codon, a specific three-nucleotide sequence (TAG) that typically signals the termination of protein synthesis. medchemexpress.commedchemexpress.com Through the use of engineered aminoacyl-tRNA synthetases and their cognate tRNAs, the translational machinery of a cell can be reprogrammed to recognize the amber codon and insert the unnatural amino acid at that specific site within the protein. medchemexpress.commedchemexpress.com This site-specific incorporation provides a powerful method for introducing bioorthogonal handles into proteins, which can then be used for a variety of applications. nih.govnih.gov

Overview of Primary Research Utility in Biological Systems

The principal utility of UAA crosslinker 1 hydrochloride in biological research is as a tool for studying protein-protein interactions. nih.gov The molecule contains an azide (B81097) group, a key functional group in "click chemistry". medchemexpress.commedchemexpress.com This allows it to participate in highly specific and efficient chemical reactions within a complex biological environment.

Specifically, the azide group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing an alkyne group, or a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN. medchemexpress.commedchemexpress.com By incorporating this compound into a protein of interest and introducing a binding partner labeled with a compatible reactive group, researchers can covalently link the two interacting proteins. This crosslinking event provides direct evidence of an interaction and can help to map the specific regions of the proteins that are in close proximity.

This technique is particularly valuable for studying transient or weak protein-protein interactions that are often difficult to detect using traditional methods. plos.org The ability to form a stable covalent bond between interacting partners allows for their purification and subsequent identification, providing insights into complex cellular signaling pathways. plos.org

Historical Development and Significance As a Bioorthogonal Tool

Nonsense Suppression Techniques

Nonsense suppression is a primary strategy for incorporating UAAs. This method involves the reassignment of a nonsense or "stop" codon, which normally signals the termination of protein synthesis, to encode for a specific UAA. nih.govrsc.org

Amber Stop Codon (TAG) Reassignment Strategies

Of the three stop codons (UAA, UAG, and UGA), the amber codon (TAG) is the least frequently used in many organisms, making it the most common target for reassignment to minimize interference with natural translation termination. nih.govrsc.org This strategy requires the introduction of a suppressor tRNA that recognizes the UAG codon and an aminoacyl-tRNA synthetase (aaRS) that specifically charges this tRNA with the desired UAA, such as this compound. nih.gov The suppressor tRNA, with its CUA anticodon, competes with the host's release factors at the ribosome, leading to the incorporation of the UAA into the growing polypeptide chain instead of termination. acs.org

Orthogonal Aminoacyl-tRNA Synthetase (aaRS)/tRNA Pair Engineering

A critical component of this technology is the use of an orthogonal aaRS/tRNA pair. rsc.org "Orthogonal" means that the engineered synthetase does not charge any of the host's endogenous tRNAs with the UAA, and the engineered tRNA is not recognized by any of the host's endogenous synthetases. rsc.org This mutual exclusivity ensures the high fidelity of UAA incorporation at the designated site. nih.gov

The pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from certain archaea have become a widely used platform for genetic code expansion. nih.govresearchgate.netacs.org The PylRS/tRNAPyl pair is naturally orthogonal in bacteria and eukaryotes. nih.gov The wild-type PylRS exhibits remarkable substrate promiscuity, meaning it can recognize and activate a variety of amino acid analogs, which makes it an excellent starting point for engineering synthetases that are specific for a wide range of UAAs, including photo-crosslinkers. acs.orgpnas.org Researchers have successfully engineered PylRS variants to specifically incorporate various UAAs in response to the amber stop codon by modifying the anticodon of its tRNA to CUA. nih.govnih.gov The development of mutually orthogonal PylRS/tRNA pairs has even enabled the simultaneous incorporation of multiple different UAAs into a single protein. nih.govoup.com

Significant efforts have been made to develop and optimize expression systems for efficient UAA incorporation in both bacterial and mammalian cells. plos.orglabome.com In bacteria like E. coli, systems have been engineered to enhance the yield of proteins containing UAAs. mdpi.com For mammalian cells, which present greater challenges, various strategies have been employed. plos.org These include the development of viral delivery systems, such as those based on baculovirus, to efficiently deliver the genes for the orthogonal aaRS/tRNA pair and the target protein into a variety of mammalian cell types. pnas.org Plasmid-based systems have also been compared and optimized to maximize the efficiency of UAA incorporation in mammalian cells, with some systems demonstrating significantly higher yields. nih.gov Furthermore, engineering of the translational machinery itself, such as eukaryotic release factor 1 (eRF1), has been shown to dramatically improve the efficiency of UAA incorporation by reducing competition for the stop codon. acs.org

Efficiency and Fidelity of this compound Incorporation

The success of experiments utilizing this compound hinges on the efficiency and fidelity of its incorporation into the target protein. nih.gov

Factors Influencing Incorporation Yield

Several factors can influence the yield of protein containing a UAA. nih.govnih.gov These include:

Expression levels of the orthogonal aaRS and tRNA: Sufficient levels of both components are crucial for efficient charging of the tRNA with the UAA and its subsequent delivery to the ribosome. pnas.org Optimizing the ratio of expression plasmids for the aaRS, tRNA, and the target protein can significantly impact yield. nih.gov

Competition with release factors: The efficiency of UAA incorporation is directly affected by the competition between the suppressor tRNA and release factors that recognize the stop codon. acs.orgmdpi.com In prokaryotes, Release Factor 1 (RF1) recognizes the UAG codon, while in eukaryotes, eRF1 recognizes all three stop codons. acs.orgmdpi.com Strategies to reduce the levels or activity of these release factors can enhance incorporation efficiency. acs.org

Concentration of the UAA: The availability of the UAA in the cell culture medium is a critical factor. nih.gov The optimal concentration needs to be determined empirically, as insufficient amounts will limit incorporation, while excessive amounts could be toxic to the cells. labome.comnih.gov

The specific UAA and its position in the protein: The chemical properties of the UAA itself and the local sequence context at the incorporation site can influence the efficiency of the process. nih.gov

Below is a table summarizing key research findings related to optimizing UAA incorporation:

Factor InvestigatedOrganism/SystemKey FindingReference
tRNA Levels and eRF1 EngineeringMammalian CellsOptimizing tRNACUA levels and using an engineered eRF1 variant significantly increased UAA incorporation efficiency, with yields approaching those of proteins without a stop codon. acs.org
Viral Delivery SystemMammalian CellsBaculovirus-based vectors provide an efficient means to deliver all necessary components for UAA incorporation into a variety of mammalian cell types. pnas.org
PylRS/tRNA Pair OrthogonalityYeastThe discovery of a PylRS/tRNAPyl pair orthogonal in yeast allows for the incorporation of a diverse range of UAAs in this organism. nih.gov
Plasmid System ComparisonMammalian CellsA two-plasmid system with specific promoter and cassette arrangements was identified as delivering the highest UAA incorporation efficiency across different UAAs and cell types. nih.gov
UAA ConcentrationMammalian CellsThe concentration of the unnatural amino acid in the growth medium is a critical parameter that needs to be optimized for efficient protein expression. nih.gov
Release Factor CompetitionE. coliCompetition between the suppressor tRNA and Release Factor 1 (RF1) for binding to the stop codon is a major factor affecting suppression efficiency. mdpi.com

Control of Site-Specific Incorporation

The precise control over the location of this compound incorporation is fundamental to its utility in studying protein interactions. This control is exerted at several levels, ensuring high fidelity and efficiency of the amber suppression process. nsf.govkjom.org

Orthogonal Synthetase-tRNA Recognition: The primary control point is the highly specific recognition between the engineered orthogonal aaRS and its cognate suppressor tRNA. kjom.orgnih.gov The aaRS is evolved through techniques like directed evolution to have a binding pocket that uniquely accommodates the structure of the specific UAA, in this case, this compound (also known as 3-(3-methyl-3H-diazirin-3-yl)propylamine). wikipedia.orgnih.gov Simultaneously, the aaRS must recognize the unique structural features, particularly the anticodon loop, of its partner tRNA. kjom.orgnih.gov Research has shown that mutating the anticodon-binding domain of the synthetase can enhance its affinity for the suppressor tRNA, leading to significantly improved incorporation efficiency in mammalian cells. nih.govsalk.edursc.org

Codon Context and Suppression Efficiency: The efficiency of UAA incorporation can be influenced by the nucleotides surrounding the target UAG codon in the mRNA sequence. nih.gov Studies have revealed that the local sequence context can affect how efficiently the suppressor tRNA outcompetes the natural release factors that normally bind to the stop codon to terminate translation. nih.govacs.org In eukaryotes, the competition is with the eRF1/eRF3 complex. acs.org Engineering eRF1 has been shown to increase UAA incorporation without significantly affecting the termination at other stop codons. acs.org Quantitative proteomics has been used to analyze ncAA incorporation rates at hundreds of endogenous amber codons, helping to build models that can predict incorporation efficiencies based on codon context. nih.gov

Fidelity and Purity of Incorporated Protein: Ensuring that the UAA is incorporated only at the designated UAG codon and that no canonical amino acids are inserted at this site is critical for producing a pure, functional protein. The fidelity of this process is a direct result of the orthogonality of the aaRS/tRNA pair. nih.gov Experimental validation, often using mass spectrometry, is a crucial step to confirm the precise mass of the resulting protein, which will be increased by the mass of the incorporated UAA, and to verify the exact site of incorporation through peptide mapping. chemrxiv.orgnih.gov The table below presents research findings on the incorporation of diazirine-based photo-crosslinkers, demonstrating the high efficiency and control achievable.

Photo-CrosslinkerOrganismIncorporation SiteMethodologyKey FindingReference
p-Benzoyl-l-phenylalanine (pBpa)E. coliPhe-52 in SjGSTEvolved tyrosyl-tRNA synthetase/tRNA pairYield of 0.1 mg/L; >50% crosslinking efficiency upon UV irradiation. pnas.org
p-Azidophenylalanine (Azi)Mammalian Cells (HeLa)Not specifiedEnhanced mutant synthetaseEnhanced synthetase improved incorporation efficiency, enabling efficient photocrosslinking of interacting proteins. salk.edu
N-methylpyrroletetrazole-lysine (mPyTK)E. coli & Mammalian CellsNot specifiedPylRS variant/tRNA pairDemonstrated higher photocrosslinking efficiency compared to a diazirine-based crosslinker (AbK) in vitro. acs.org
Photo-methionine / Photo-leucineGeneralNot specifiedGeneral Genetic Code ExpansionDiazirine-based UAAs react via a carbene intermediate to form crosslinks. chemrxiv.org

Azide-Alkyne Cycloaddition Chemistry

A key feature of this compound is its azide functional group, which enables it to participate in azide-alkyne cycloaddition reactions. medchemexpress.commedchemexpress.com This type of "click chemistry" is widely used to label and connect biomolecules. mdpi.comacs.orgnih.gov

This compound can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules that contain an alkyne group. medchemexpress.commedchemexpress.com This reaction is highly efficient and results in the formation of a stable triazole linkage. acs.orgnih.govresearchgate.net The use of a copper catalyst allows the reaction to proceed rapidly under mild conditions, making it suitable for biological applications. nih.govnih.govresearchgate.net Researchers have utilized CuAAC for various purposes, including the labeling of proteins for imaging and the construction of complex biomolecular architectures. mdpi.comacs.org The reaction's specificity ensures that the azide group on the crosslinker will only react with the intended alkyne-containing target. nih.gov

Table 1: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Feature Description
Reactants Azide-containing molecule (e.g., UAA crosslinker 1), Alkyne-containing molecule
Catalyst Copper(I)
Product 1,4-disubstituted 1,2,3-triazole

| Key Advantages | High efficiency, High specificity, Mild reaction conditions |

In addition to the copper-catalyzed reaction, this compound can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commedchemexpress.com This reaction is particularly advantageous as it does not require a cytotoxic heavy metal catalyst. acs.orgnih.gov SPAAC utilizes cyclooctynes, which are strained ring structures containing an alkyne. The inherent ring strain of these molecules allows them to react readily with azides without the need for a catalyst. acs.orgnih.govacs.orgrsc.org This catalyst-free approach is highly beneficial for studies within living cells where the toxicity of copper is a concern. nih.gov The reaction is highly efficient and bioorthogonal, enabling the precise labeling of biomolecules in their native environment. acs.orgnih.gov

Table 2: Comparison of CuAAC and SPAAC

Feature Copper-Catalyzed (CuAAC) Strain-Promoted (SPAAC)
Catalyst Required Yes (Copper I) No
Alkyne Reactant Terminal Alkyne Strained Cyclooctyne (e.g., DBCO, BCN)
Biocompatibility Can be limited by copper toxicity Generally higher due to lack of metal catalyst

| Reaction Speed | Typically very fast | Can be slower than CuAAC but still efficient |

Activation Mechanisms for Crosslinking

Crosslinking agents are invaluable for identifying and characterizing interactions between proteins and other biomolecules. nih.govplos.org The activation of these crosslinkers is a critical step that can be controlled to ensure that crosslinking occurs at the desired time and location.

Many unnatural amino acid crosslinkers are designed to be photoactivatable, meaning they remain inert until exposed to light of a specific wavelength, often in the UV-A range (around 350-365 nm). plos.orgtocris.comrndsystems.comnih.gov This provides researchers with precise temporal and spatial control over the crosslinking reaction. plos.orgtocris.com Common photoactivatable groups include diazirines and benzophenones. nih.govnih.gov Upon irradiation, these groups form highly reactive intermediates, such as carbenes or radicals, that can form covalent bonds with nearby molecules. nih.govplos.orgnih.govrsc.org This technique has been instrumental in mapping protein-protein interaction interfaces and capturing transient interactions within living cells. plos.orgacs.org

A more recent and sophisticated activation mechanism is proximity-enabled bioreactivity. nih.govucsf.edupnas.org In this approach, the unnatural amino acid crosslinker is designed to have latent reactivity that is only triggered when it is brought into close proximity with a specific natural amino acid residue. ucsf.edupnas.orgnih.gov This proximity-enhanced reactivity minimizes non-specific crosslinking and improves the accuracy of interaction mapping. nih.govpnas.org By fine-tuning the reactivity of the unnatural amino acid, researchers can ensure that a covalent bond only forms when the two interacting partners are correctly positioned. ucsf.edunih.gov This strategy has been successfully used to study protein-protein interactions with high specificity, both in vitro and in living cells. nih.govucsf.edu

Specificity of Crosslinking Reactions within Complex Biological Milieus

Achieving specificity in crosslinking reactions is paramount, especially within the crowded and complex environment of a living cell. nih.govresearchgate.net The development of residue-selective crosslinking strategies has been a significant advancement in this area. nih.gov Unlike traditional crosslinkers that react non-specifically, newer reagents are designed to target particular amino acid residues. researchgate.net This selectivity, whether achieved through photoactivation or proximity-enablement, drastically reduces background noise and simplifies the analysis of crosslinked products, often by mass spectrometry. nih.govplos.org The ability to genetically encode these reactive groups as unnatural amino acids further enhances specificity by allowing their precise placement within a target protein. nih.govresearchgate.net This combination of genetic control and specific chemical reactivity provides a powerful toolkit for dissecting complex biological networks with high precision. researchgate.net

Applications in Protein Interaction and Structural Biology Research

Elucidation of Protein-Protein Interactions (PPIs)

The ability to genetically encode UAA crosslinker 1 hydrochloride allows for precise control over the placement of the azide (B81097) handle within a "bait" protein. This site-specificity is a significant advantage over traditional chemical crosslinkers, which typically react with common, naturally occurring amino acid residues like lysine (B10760008) or cysteine, leading to a heterogeneous mixture of crosslinked products. Current time information in Anchorage Municipality, US.

A primary application of genetically encoded crosslinkers is the study of protein interactions within their native cellular environment. nih.gov This is crucial, as interactions observed in vitro may not accurately reflect the complex and dynamic nature of the cellular milieu.

The strategy for live-cell crosslinking using this compound involves a two-part system:

Genetic Encoding of Two UAAs: The gene for a "bait" protein is modified to include an amber stop codon (TAG) at the desired location for incorporating this compound. Similarly, the gene for a suspected "prey" protein is engineered to incorporate an alkyne-bearing UAA at a specific site. These modified genes are introduced into cells along with the necessary orthogonal aminoacyl-tRNA synthetase/tRNA pairs that enable the incorporation of these UAAs during protein synthesis. medchemexpress.eu

Initiation of Crosslinking: Once the proteins are expressed and interact, the crosslinking reaction is triggered. The most common method for this is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require the cytotoxic copper catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and is therefore more suitable for live-cell applications. medchemexpress.eu The proximity of the interacting proteins facilitates the rapid and specific reaction between the azide and alkyne groups, forming a stable triazole linkage.

This approach allows for the covalent capture of protein interactions as they occur in real-time within a living cell, preserving the native context of the interaction.

Many of the most critical protein-protein interactions, such as those in signaling pathways or enzyme-substrate complexes, are transient and have low binding affinity. iris-biotech.deglpbio.cn These fleeting interactions are notoriously difficult to study using traditional methods like co-immunoprecipitation, as the complexes often dissociate during the purification process.

Genetically encoded crosslinking systems involving this compound are particularly adept at capturing these weak and transient interactions. acs.orgresearchgate.net By incorporating the azide and alkyne handles at the interaction interface, the formation of a covalent bond can be induced, effectively "trapping" the transient complex. This irreversible linkage converts a temporary interaction into a stable one, allowing for its isolation and identification. This has been successfully demonstrated with a similar approach known as Genetically Encoded Chemical Cross-linking (GECX), which uses proximity-enabled reactive UAAs to capture elusive enzyme-substrate interactions and other low-affinity binding events. medchemexpress.eu

Table 1: Examples of Transient Interactions Captured with Genetically Encoded Crosslinkers

Bait ProteinInteracting Partner(s)Type of InteractionCrosslinking Method
Ubiquitin-conjugating enzyme UBE2D3PCNA (Proliferating cell nuclear antigen)Enzyme-SubstrateGECX
ThioredoxinEndogenous E. coli proteinsEnzyme-Substrate/RegulatorGECX
AffibodyZ proteinLow-Affinity BindingGECX

This table presents data from studies using the GECX methodology, which is analogous to the potential applications of a UAA click chemistry system. chemsrc.com

A significant advantage of using genetically encoded UAAs is the ability to map protein interaction interfaces with high precision. princeton.edu Because this compound and its alkyne partner are incorporated at specific, predetermined sites, a successful crosslinking event provides direct evidence that these two specific residues are in close proximity in the three-dimensional structure of the protein complex.

By creating a series of protein mutants, each with the UAA placed at a different location, researchers can systematically probe an interaction surface. The efficiency of crosslinking at each site can provide distance constraints that are invaluable for computational modeling of the protein complex, revealing the precise orientation and contact points of the interacting partners.

Crosslinking Mass Spectrometry (XL-MS) for Proteomic Analysis

Following the successful crosslinking of interacting proteins, crosslinking mass spectrometry (XL-MS) is employed to identify the crosslinked proteins and the specific sites of interaction. The general workflow involves the enzymatic digestion of the crosslinked protein complex into smaller peptides, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The mass spectrometer detects peptides that are covalently linked. These "crosslinked peptides" consist of a peptide from the bait protein and a peptide from the prey protein, joined by the triazole linkage formed from the azide and alkyne groups. These crosslinked peptides have a unique mass and fragmentation pattern in the mass spectrometer.

The fragmentation spectrum (MS/MS) of a crosslinked peptide is a composite of the fragments from both individual peptides. This complexity makes their identification more challenging than for standard, linear peptides. iris-biotech.de

Specialized bioinformatics software is required to analyze the complex data generated in an XL-MS experiment. These programs are designed to search protein sequence databases for pairs of peptides whose combined mass, plus the mass of the crosslinker remnant, matches the mass of the detected precursor ion.

The software then scores the match between the experimental MS/MS spectrum and the theoretical fragmentation patterns of the candidate peptide pair. Several dedicated software tools have been developed for the analysis of crosslinked peptides, including pLink, xQuest, and MeroX. More recently, platforms like OpenUaa have been developed specifically to handle the unique data generated from UAA-based crosslinking experiments, which can differ from that of traditional bifunctional crosslinkers.

Table 2: Common Software for XL-MS Data Analysis

SoftwareKey FeaturesCrosslinker CompatibilityReference
pLink Estimates False Discovery Rate (FDR); compatible with multiple crosslinker types.Homo- and hetero-bifunctional
xQuest Utilizes isotopically labeled crosslinkers to aid identification.Isotope-coded
MeroX Supports MS-cleavable crosslinkers; provides visualization tools.Cleavable and non-cleavable
OpenUaa Specifically designed for analysis of peptides crosslinked via genetically encoded UAAs.Unnatural Amino Acids

By successfully identifying the crosslinked peptides, researchers can confirm the identity of the interacting protein and pinpoint the exact amino acid residues that form the interaction interface, providing invaluable insights for structural and functional studies.

Enrichment Strategies for Crosslinked Species

A significant challenge in crosslinking mass spectrometry (XL-MS) is the low abundance of crosslinked peptides compared to unmodified peptides in a complex protein digest. medchemexpress.eu Therefore, enrichment strategies are crucial for the successful identification of crosslinked species. The azide group present in this compound is particularly amenable to bioorthogonal "click" chemistry reactions. medchemexpress.commedchemexpress.commedchemexpress.eu This feature allows for the attachment of a biotin (B1667282) tag to the crosslinked complex after the crosslinking reaction has occurred.

Biotin-Azide Click Chemistry for Enrichment:

Crosslinking: this compound is first incorporated into a protein of interest and crosslinked to its binding partner(s).

Labeling: The azide group on the crosslinker is then reacted with a biotin molecule that has been modified with an alkyne group (e.g., biotin-alkyne) through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commedchemexpress.commedchemexpress.eu

Enrichment: The biotinylated complexes can then be selectively captured and enriched from the complex mixture using streptavidin-coated beads.

Analysis: After stringent washing steps to remove non-specifically bound proteins, the enriched crosslinked proteins can be eluted and analyzed by mass spectrometry to identify the interacting proteins and the site of crosslinking.

This strategy significantly enhances the detection sensitivity of crosslinked peptides, enabling the identification of low-abundance or transient interactions. Similar enrichment strategies have been successfully employed with other enrichable crosslinkers to facilitate the analysis of protein interactomes.

Enrichment StrategyPrincipleReporter MoleculeCapture Resin
Biotin-Streptavidin AffinityHigh-affinity interaction between biotin and streptavidin.Biotin-alkyne or Biotin-DBCO/BCNStreptavidin-coated beads
Click ChemistryBioorthogonal reaction between an azide and an alkyne.Not applicableNot applicable

Insights into Protein Structure and Conformation Dynamics

The precise placement of a crosslinker within a protein's structure allows for the mapping of spatial proximities, both within a single protein (intramolecular) and between interacting proteins (intermolecular). This information provides valuable constraints for computational modeling and can reveal insights into protein conformation and dynamics.

By incorporating this compound at various positions within a protein of interest, it is possible to systematically map its binding interface with a partner protein. When the UAA is positioned at or near the binding interface, it can covalently trap the interacting partner. Subsequent analysis by mass spectrometry of the crosslinked complex can identify the specific amino acid residues that are in close proximity, thereby defining the contact points of the interaction.

This approach has been used with other genetically encoded crosslinkers to delineate the binding sites of protein complexes. For example, photo-crosslinking amino acids have been used to map the interaction surfaces between proteins in living cells, providing molecular-level detail of the binding interface.

Workflow for Mapping Binding Interfaces:

Site-Directed Mutagenesis: A series of mutants are generated, each with this compound incorporated at a single, specific site.

Crosslinking: The mutant proteins are allowed to interact with their binding partners, and the crosslinking reaction is initiated.

Identification of Crosslinked Peptides: The crosslinked complexes are isolated, digested, and analyzed by mass spectrometry.

Interface Mapping: The identification of crosslinked peptides reveals which residues of the two proteins are in close proximity, allowing for the mapping of the interaction interface.

Probing Protein-Nucleic Acid Interactions (RNA-Protein, DNA-Protein)

The study of protein-nucleic acid interactions is fundamental to understanding gene regulation, DNA replication and repair, and RNA processing. Chemical crosslinking has emerged as a valuable tool for capturing these interactions. While traditional methods like UV crosslinking can be inefficient and biased, the use of genetically encoded crosslinkers offers a more targeted approach.

Latent bioreactive UAAs have been proposed for their potential in studying protein-RNA and protein-DNA interactions. By incorporating this compound into a DNA- or RNA-binding protein, it may be possible to covalently capture its nucleic acid substrate. The azide group on the crosslinker could then be used to attach a handle for enrichment and subsequent identification of the crosslinked nucleic acid sequence. The development of specialized crosslinkers and search engines is advancing the field of nucleic acid-protein crosslink mass spectrometry.

Investigation of Protein-Carbohydrate Interactions

Protein-carbohydrate interactions are involved in a wide range of biological processes, from cell-cell recognition to pathogen entry. These interactions are often characterized by low affinity, making them challenging to study. Genetically encoded crosslinkers provide a means to covalently trap these transient interactions, enabling their characterization.

Recent advancements have seen the development of unnatural amino acids and metabolic labeling strategies to introduce photo-crosslinkers into glycans themselves. For instance, a diazirine-modified N-acetylglucosamine (GlcNAc) analog can be metabolically incorporated into cell-surface N-glycans, allowing for the covalent capture of glycan-binding proteins.

Similarly, incorporating this compound into a known or putative glycan-binding protein could facilitate the covalent capture of its glycan ligand. The azide functionality would then allow for the enrichment of the crosslinked glycan-protein complex, aiding in the identification of the specific carbohydrate structure being recognized. This approach would be particularly valuable for identifying the endogenous ligands of glycan-binding proteins in a cellular context.

Uaa Crosslinker 1 Hydrochloride in Bioconjugation and Probe Development

Site-Specific Protein Labeling

The ability to label proteins at specific sites with minimal perturbation to their structure and function is crucial for a detailed understanding of their biological roles. The incorporation of an azide-containing UAA, facilitated by reagents like UAA crosslinker 1 hydrochloride, provides a versatile handle for the attachment of various functional molecules.

A primary application of site-specific UAA incorporation is the attachment of fluorescent probes for cellular and in vivo imaging. nih.gov By genetically encoding an azide-containing UAA, such as p-azido-L-phenylalanine (pAzF), at a desired position in a protein, researchers can subsequently introduce a fluorescent dye that has been modified with a reactive alkyne group. The strain-promoted azide-alkyne cycloaddition (SPAAC) is particularly advantageous for live-cell imaging as it does not require a cytotoxic copper catalyst. nih.gov

This methodology has been successfully employed to visualize a variety of proteins. For instance, the NF-κB dimer has been site-specifically labeled with a FRET pair to study its interdomain motions. nih.gov In this case, pAzF was incorporated and then reacted with a dibenzocyclooctyne (DIBO)-functionalized fluorophore. nih.gov Similarly, an anti-HER2 Fab fragment (HerFab) was labeled with a Cy5.5-azadibenzocyclooctyne probe after the incorporation of an azide-containing amino acid, demonstrating the utility of this approach for antibody labeling. nih.gov

Table 1: Examples of Fluorescent Probes Used with Azide-Containing UAAs

Fluorescent Probe Derivative Type of Cycloaddition Target Protein Example Reference
Cy5.5-Azadibenzocyclooctyne (ADIBO) SPAAC HerFab-L177AF nih.gov
DIBO-conjugated fluorophores SPAAC NF-κB nih.gov

This technique offers a significant advantage over the use of fluorescent proteins (e.g., GFP) as the small size of the UAA and the attached dye is less likely to interfere with the protein's function.

Beyond imaging, site-specific labeling can be used to attach affinity tags for the purification and detection of proteins and their interaction partners. Biotin (B1667282) is a commonly used affinity tag that binds with high affinity to streptavidin. By reacting an azide-modified protein with an alkyne-biotin conjugate, the protein of interest can be selectively captured on a streptavidin-coated solid support.

This approach is particularly powerful when combined with mass spectrometry for proteomic studies. Proximity labeling techniques, for example, aim to identify proteins in the close vicinity of a protein of interest. By incorporating an azide-containing UAA into a "bait" protein, nearby "prey" proteins can be captured and subsequently identified. This allows for the mapping of protein-protein interaction networks in their native cellular environment. nih.govharvard.edu The covalent and stable nature of the triazole linkage formed during the click reaction ensures that even transient or weak interactions can be captured.

Development of Chemical Probes for Biological Systems

The incorporation of UAAs with unique chemical functionalities enables the engineering of proteins that can act as probes to investigate complex biological processes. Azide-containing UAAs serve as a platform for the attachment of more complex probing moieties.

Photoactivatable probes allow for the study of molecular interactions with high spatiotemporal resolution. The unnatural amino acid p-azido-L-phenylalanine (pAzF) is itself a photo-crosslinker. nih.govplos.org Upon exposure to UV light, the azido (B1232118) group of pAzF forms a highly reactive nitrene intermediate that can covalently crosslink with nearby molecules, including interacting proteins. plos.orgplos.org

This "zero-length" crosslinking provides valuable information about the binding interface between proteins. plos.org For example, this method has been used to study the interactions within the Toxoplasma gondii inner membrane complex by incorporating pAzF into the protein ILP1 and identifying its crosslinked partners. plos.org Another photoactivatable UAA, p-benzoylphenylalanine (pBpa), which induces crosslinking upon UV exposure, has also been incorporated into proteins for similar purposes. nih.gov

Table 2: Photoactivatable Unnatural Amino Acids

Unnatural Amino Acid Reactive Group (upon photoactivation) Application
p-azido-L-phenylalanine (pAzF) Nitrene Photo-crosslinking of interacting proteins

Proximity labeling is a powerful strategy for mapping the interactome of a protein of interest in living cells. researchgate.netcreative-proteomics.com This technique typically relies on an enzyme fused to a bait protein that generates reactive species to label neighboring biomolecules. The incorporation of a UAA with a bioorthogonal handle, such as the azide (B81097) in this compound, can be integrated into these workflows.

For example, a bait protein containing an azide-UAA could be used to recruit other molecules that generate reactive probes in close proximity. While many current proximity labeling methods utilize enzymatic systems like APEX (ascorbate peroxidase) or BioID (biotin ligase), the principles can be extended to chemical systems. The azide handle allows for the click-chemistry-mediated attachment of catalysts or caged reactive molecules that can be activated to label the local environment. This offers a chemical-based alternative for probing molecular neighborhoods within the cell.

Construction of Advanced Bioconjugates

The robust and specific nature of the covalent bond formed through azide-alkyne cycloaddition makes it an ideal method for constructing complex, multifunctional biomolecules.

One of the most significant applications in this area is the development of antibody-drug conjugates (ADCs). nih.govnih.gov ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. Site-specific conjugation is crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which leads to improved therapeutic efficacy and safety. The incorporation of an azide-containing UAA into the antibody allows for the precise attachment of an alkyne-modified drug molecule via click chemistry. nih.govspringernature.com

Beyond ADCs, this methodology can be used to create a wide range of other advanced bioconjugates. For instance, proteins have been coupled together to form bis-hemoglobin as a potential copper-free oxygen carrier using strain-promoted azide-alkyne cycloaddition. rsc.orgrsc.org The versatility of this approach allows for the modular assembly of proteins with other proteins, nucleic acids, polymers, or nanoparticles to generate novel materials with tailored properties for research, diagnostics, and therapeutics. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
p-azido-L-phenylalanine (pAzF)
Cy5.5-Azadibenzocyclooctyne (ADIBO)
Dibenzocyclooctyne (DIBO)
Green Fluorescent Protein (GFP)
Biotin
Streptavidin
p-benzoylphenylalanine (pBpa)
Ascorbate peroxidase (APEX)

Antibody Conjugation Strategies (e.g., for research tools)

The site-specific incorporation of unnatural amino acids (UAAs) into antibodies represents a powerful strategy for the generation of precisely defined bioconjugates for research applications. This compound is a key reagent in this process, enabling the introduction of a bioorthogonal azide handle into the antibody structure at a predetermined site. This is achieved by genetically encoding an azide-bearing lysine (B10760008) derivative, such as N6-((2-azidoethoxy)carbonyl)-l-lysine, in response to an amber stop codon (TAG) engineered into the antibody's gene sequence. nih.govresearchgate.net This technique allows for the production of homogenous antibody conjugates with a defined drug-to-antibody ratio (DAR), overcoming the heterogeneity issues associated with traditional conjugation methods that target natural lysine or cysteine residues.

The azide group introduced via this compound serves as a versatile chemical handle for subsequent conjugation reactions, most notably copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), commonly known as "click chemistry". nih.govmedchemexpress.com This approach has been successfully employed to create antibody-drug conjugates (ADCs) for research purposes. In one study, antibodies targeting the Her2/neu receptor were expressed in mammalian cells to include N6-((2-azidoethoxy)carbonyl)-l-lysine at four different positions. nih.govresearchgate.net The presence of the azide moiety at these specific sites allowed for highly efficient conjugation with alkyne-modified cytotoxic agents.

Detailed findings from this research demonstrate the robustness of this antibody conjugation strategy. The conjugation efficacy with toxins such as auristatin F and a pyrrolobenzodiazepine (PBD) dimer exceeded 95%, resulting in ADCs with a precise DAR of greater than 1.9. nih.govresearchgate.net These site-specifically conjugated ADCs exhibited potent and specific cytotoxic activity in in vitro assays. nih.govresearchgate.net Furthermore, an anti-Her2/neu conjugate demonstrated stability in vivo, and a PBD-containing ADC showed significant efficacy in a mouse tumor xenograft model. nih.govresearchgate.net This highlights the utility of incorporating an azide-containing UAA, facilitated by reagents like this compound, for developing well-defined and effective antibody-based research tools.

Conjugation ParameterResult
Unnatural Amino AcidN6-((2-azidoethoxy)carbonyl)-l-lysine
Target ReceptorHer2/neu
Conjugation ChemistryClick Cycloaddition
Conjugation Efficacy>95%
Achieved DAR>1.9
Conjugated PayloadsAuristatin F, Pyrrolobenzodiazepine (PBD) dimer

Generation of Multifunctional Protein Constructs

The incorporation of this compound into proteins provides a gateway for the creation of multifunctional protein constructs with novel properties and applications. The azide group, introduced site-specifically, acts as a bioorthogonal handle that can be uniquely addressed with a corresponding alkyne- or cyclooctyne-containing molecule, without interfering with the native protein chemistry. medchemexpress.com This allows for the precise attachment of a first functional moiety. Subsequently, other orthogonal chemistries or functionalities inherent to the protein or the newly introduced molecule can be utilized to install a second, different functional group, leading to a multifunctional protein.

For instance, a general strategy for creating a dual-functional protein would first involve the genetic encoding of an azide-containing UAA using this compound. The azide-modified protein is then reacted with a bifunctional linker molecule containing a terminal alkyne at one end and a different reactive group (e.g., a maleimide (B117702) or an aldehyde) at the other. The alkyne group selectively reacts with the protein's azide via click chemistry. This leaves the second reactive group on the linker available for conjugation with another molecule of interest, such as a fluorescent dye, a polyethylene (B3416737) glycol (PEG) chain, or another protein. This approach enables the construction of protein conjugates with tailored functionalities.

An example of a multifunctional UAA that embodies this principle is Nε-p-azidobenzyloxycarbonyl lysine (PABK). nih.govrsc.org This UAA contains an azide group that can be used for bioorthogonal ligation, but it also possesses other inherent functionalities that allow it to act as an infrared probe and a photo-affinity reagent. nih.govrsc.org While not this compound itself, PABK illustrates the concept of building multiple functionalities into a protein through a single UAA. The azide handle provided by this compound is a critical first step in strategies aiming to achieve similar multifunctionality. By combining the site-specific incorporation of the azide with other chemical biology tools, researchers can generate complex protein architectures with multiple capabilities, such as proteins that can both bind to a target and report on their local environment, or therapeutic proteins with enhanced stability and targeting capabilities.

ComponentFunction
This compound Provides the azide-containing unnatural amino acid for site-specific incorporation.
Azide Group Acts as a bioorthogonal handle for the first specific conjugation via click chemistry.
Bifunctional Linker Connects the azide-modified protein to a second molecule of interest.
Second Functional Moiety Can be a fluorescent dye, PEG, a cytotoxic drug, or another protein, conferring a second function to the construct.

Methodological Considerations and Limitations in Research Applications

Optimization of UAA Crosslinker 1 Hydrochloride Concentration in Media

The efficiency of incorporating this compound into a target protein is critically dependent on its concentration in the cell culture medium. nih.govkaust.edu.sa Suboptimal concentrations can lead to either low incorporation efficiency or cellular toxicity. Therefore, determining the ideal concentration is a crucial first step in any crosslinking experiment.

Several factors influence the optimal concentration, including the specific cell type, the expression level of the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, and the inherent permeability of the UAA across the cell membrane. nih.gov A common approach to optimization involves titrating the UAA concentration and assessing both the yield of the full-length target protein and cell viability. For instance, in mammalian cells, UAA concentrations typically range from 0.5 mM to 2 mM. acs.orgnih.gov

Table 1: Representative Data for Optimization of UAA Concentration

UAA Concentration (mM)Full-Length Protein Yield (% of Control)Cell Viability (%)
0.12598
0.57095
1.09592
2.09875
5.09940

This table presents hypothetical data illustrating the typical relationship between UAA concentration, protein yield, and cell viability. The optimal concentration would be selected based on the best balance between high protein yield and minimal toxicity.

Optimization of Crosslinking Reaction Conditions (e.g., pH, irradiation wavelength, duration)

The efficiency of the crosslinking reaction itself is governed by several parameters, which vary depending on whether this compound is a photo-activatable or a chemically-reactive crosslinker.

For photo-activatable UAAs , the wavelength and duration of UV irradiation are critical. acs.orgrsc.org The wavelength should be chosen to maximize the activation of the UAA's photoreactive group while minimizing cellular damage. researchgate.net A common wavelength used for many photo-crosslinkers is 365 nm. acs.orgresearchgate.net The duration of irradiation needs to be optimized to achieve sufficient crosslinking without causing excessive cell death or non-specific crosslinking. acs.org Optimization often involves a time-course experiment where cells are irradiated for varying lengths of time, followed by analysis of the crosslinked products. acs.org

For chemically-reactive UAAs , the pH of the reaction environment can significantly influence the reaction rate. For example, the reactivity of UAAs targeting lysine (B10760008) residues is often pH-dependent. acs.org Optimization would involve performing the crosslinking reaction in buffers with varying pH values to identify the condition that yields the highest efficiency of the desired crosslinked product.

Table 2: Example of Photo-Crosslinking Optimization

Irradiation Time (min)Crosslinked Product Intensity (Arbitrary Units)Cell Viability (%)
00100
53595
158090
309580
609865

This hypothetical data illustrates that longer irradiation times can increase crosslinking efficiency but may negatively impact cell viability. The optimal time would be a compromise between these two factors.

Considerations for Off-Target Reactivity and Non-Specific Crosslinking

A significant challenge in UAA-based crosslinking is the potential for off-target reactivity and non-specific crosslinking, which can lead to the identification of false-positive interactions. nih.govsemanticscholar.org

Off-target reactivity occurs when the activated UAA reacts with cellular components other than the intended protein partners. For instance, highly reactive intermediates generated from photo-activatable UAAs can react with abundant cellular molecules like water or glutathione, reducing the efficiency of protein-protein crosslinking. nih.gov Chemically-reactive UAAs may also exhibit side reactions with non-target amino acid residues or other nucleophiles within the cell. semanticscholar.org

Non-specific crosslinking refers to the covalent linkage of the bait protein to proteins that are not true interaction partners but are in close proximity due to high cellular protein concentrations. nih.gov This is a particular concern with photo-activatable UAAs that generate highly reactive, non-selective intermediates. nih.gov

Strategies for Minimizing Experimental Artifacts in Crosslinking Studies

To enhance the reliability of crosslinking data, several strategies can be employed to minimize experimental artifacts.

Control Experiments: A crucial aspect of any crosslinking study is the inclusion of appropriate controls. A key control is to perform the experiment in the absence of the UAA or without the activation step (e.g., no UV irradiation for photo-crosslinkers). rsc.orgnih.gov This helps to distinguish true crosslinked products from non-specific aggregates or proteins that co-purify with the bait. Another important control is to use a non-crosslinking UAA analog to ensure that the observed interactions are dependent on the reactive group of the crosslinker. acs.org

Titration of Bait Protein Expression: Overexpression of the bait protein can lead to artificial interactions. Therefore, it is important to express the bait protein at levels as close to endogenous as possible.

Use of Enrichable Crosslinkers: To improve the detection of true crosslinked products over background noise, enrichable UAAs have been developed. nih.govescholarship.org These UAAs contain a bioorthogonal handle, such as an alkyne or azide (B81097), which allows for the specific enrichment of crosslinked peptides using techniques like click chemistry prior to mass spectrometry analysis. escholarship.orgcas.cn

Challenges in Detection and Characterization of Crosslinked Products

The final and often most challenging step in a UAA crosslinking experiment is the detection and characterization of the crosslinked products, which is typically performed using mass spectrometry (MS). nih.govresearchgate.net

Identifying crosslinked peptides by MS is complex for several reasons:

Low Abundance: Crosslinked products are often present in low stoichiometry compared to the non-crosslinked bait and prey proteins. nih.gov

Complex Fragmentation Spectra: The fragmentation of a crosslinked peptide in the mass spectrometer results in a complex spectrum containing fragment ions from both peptides, making data analysis challenging. researchgate.netresearchgate.net

Database Search Complexity: Standard proteomic search algorithms are often not optimized for the identification of crosslinked peptides. Specialized software is required to analyze the complex fragmentation patterns. nih.govresearchgate.net

To address these challenges, strategies such as the enrichment of crosslinked peptides and the use of cleavable crosslinkers have been developed. nih.govcas.cn Cleavable crosslinkers can be fragmented under specific conditions, which simplifies the MS analysis by allowing the two previously linked peptides to be analyzed separately. nih.gov The development of specialized software has also been instrumental in improving the identification of crosslinked peptides from complex MS data. nih.govresearchgate.net

Comparative Analysis with Alternative Crosslinking Reagents and Technologies

Comparison with Traditional Chemical Crosslinkers

Traditional chemical crosslinkers are reagents that form covalent bonds between amino acid residues on the surfaces of interacting proteins. While effective in capturing protein interactions, they often lack specificity, leading to random crosslinking events. researchgate.netmdpi.com In contrast, UAA crosslinker 1 hydrochloride offers site-specific incorporation, providing a more precise method for identifying interaction interfaces. smolecule.comvulcanchem.com

Table 1: this compound vs. Traditional Chemical Crosslinkers

Feature This compound Traditional Chemical Crosslinkers
Specificity Site-specific incorporation into the protein backbone. medchemexpress.comcymitquimica.comadooq.com Generally non-specific, targeting reactive side chains (e.g., lysine (B10760008), cysteine). researchgate.net
Control Precise control over the crosslinking site. Limited control, leading to heterogeneous products. researchgate.net
Mechanism Genetically encoded for incorporation at a specific codon. vulcanchem.commedchemexpress.com Chemical reaction with accessible amino acid residues.
In Vivo Application Well-suited for in vivo studies in various organisms. medchemexpress.com Can be cytotoxic and may not be suitable for live-cell imaging. escholarship.org

| Interaction Mapping | Provides high-resolution mapping of interaction interfaces. plos.org | Provides lower-resolution information about protein proximity. |

Comparative Evaluation with Other Unnatural Amino Acid Crosslinkers (e.g., pBpa, pAzpa)

This compound belongs to a growing class of unnatural amino acids used for photo-crosslinking. Among the most common are p-benzoyl-L-phenylalanine (pBpa) and p-azido-L-phenylalanine (pAzpa). While all three rely on genetic code expansion and photoactivation to induce crosslinking, they exhibit differences in their reactivity and crosslinking efficiency. nih.govresearchgate.net

Table 2: this compound vs. Other UAA Crosslinkers

Feature This compound p-benzoyl-L-phenylalanine (pBpa) p-azido-L-phenylalanine (pAzpa)
Activation Photoactivation. Photoactivation. nih.gov Photoactivation. nih.gov
Reactive Species Nitrene. Benzophenone (B1666685) triplet state. Nitrene. nih.gov
Crosslinking Efficiency Generally high. Can be lower than pAzpa in some contexts. escholarship.org Often exhibits high crosslinking efficiency. escholarship.orgresearchgate.net
Target Residues C-H and N-H bonds. Primarily C-H bonds. C-H and heteroatom-H bonds. nih.gov

| "Zero-Length" | Considered a zero-length crosslinker. plos.org | Considered a zero-length crosslinker. | Considered a zero-length crosslinker. plos.org |

Advantages and Disadvantages Relative to Non-Covalent Interaction Assays (e.g., Yeast Two-Hybrid)

Non-covalent interaction assays, such as the yeast two-hybrid (Y2H) system, are powerful tools for screening large libraries of protein interactions. nih.govwikipedia.org However, they are prone to false positives and negatives and may not capture transient or weak interactions. This compound provides a method to covalently trap these interactions for subsequent analysis. escholarship.org

Table 3: this compound vs. Yeast Two-Hybrid (Y2H)

Feature This compound Yeast Two-Hybrid (Y2H)
Interaction Capture Covalent trapping of both stable and transient interactions. researchgate.net Detects non-covalent interactions, often missing weak or transient ones. nih.gov
In Vivo Context Can be used in a variety of cellular environments. medchemexpress.com Limited to the yeast nucleus. wikipedia.org
False Positives Lower rate of false positives due to direct crosslinking. Prone to false positives from non-specific activation of reporter genes. nih.gov
Throughput Lower throughput, typically focused on specific protein pairs. High-throughput screening of entire libraries. nih.gov

| Structural Information | Provides precise information about the interaction interface. plos.org | Provides binary interaction data (yes/no) with no structural details. |

Synergistic Approaches Combining this compound with Other Research Techniques

The true power of this compound is often realized when it is used in conjunction with other research techniques. This synergistic approach can provide a more comprehensive understanding of protein interaction networks.

One powerful combination is the use of this compound with mass spectrometry (MS). After crosslinking, the protein complexes can be isolated and digested, and the resulting peptides analyzed by MS to identify the crosslinked residues and, by extension, the interacting proteins and their binding sites. nih.gov This approach, known as crosslinking-mass spectrometry (XL-MS), has become an invaluable tool for structural and systems biology. researchgate.net

Furthermore, computational modeling can be used to integrate crosslinking data and generate structural models of protein complexes. The distance constraints provided by the crosslinker can significantly improve the accuracy of these models. mdpi.com

Finally, the interactions identified through high-throughput methods like Y2H can be validated and further characterized using this compound. This allows for a tiered approach where large-scale screens are followed by more detailed, in-vivo validation of key interactions. umich.edu

Future Directions and Emerging Research Avenues

Advanced Engineering of Genetic Code Expansion Systems

The efficiency and fidelity of incorporating UAA crosslinker 1 hydrochloride into proteins are paramount for its utility. Future research will focus on the continued engineering of the translational machinery to enhance these aspects. A primary goal is the development of more efficient and orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. aiche.orgacs.orgnottingham.edu.myresearchgate.netoipub.com By evolving aaRS variants with improved recognition and aminoacylation of this compound, and by engineering tRNA transcripts with enhanced stability and translational efficiency, higher yields of crosslinker-equipped proteins can be achieved. aiche.orgacs.org

Furthermore, optimizing the interplay between the engineered tRNA and the host cell's translational components, such as elongation factors, is a key area of investigation. acs.org The development of genomically recoded organisms, where specific codons are permanently reassigned to a non-canonical amino acid, represents a significant leap forward, promising highly efficient and unambiguous incorporation of this compound. acs.org

Table 1: Strategies for Advanced Engineering of Genetic Code Expansion Systems

StrategyObjectiveKey Research Areas
Engineered aaRS/tRNA Pairs Increase incorporation efficiency and specificity.Directed evolution of synthetases; modification of tRNA sequences for better recognition and stability.
Host Cell Engineering Improve tolerance and efficiency of UAA incorporation.Modification of elongation factors; development of genomically recoded organisms.
Codon Reassignment Free up codons for exclusive UAA use.Amber (UAG) suppression optimization; exploration of quadruplet codons.

Integration with Single-Molecule Biophysical Techniques

The site-specific placement of this compound enables the precise attachment of probes for single-molecule studies, offering unprecedented insights into protein dynamics. Future work will increasingly integrate this technology with techniques like Förster Resonance Energy Transfer (FRET) and optical tweezers.

In single-molecule FRET (smFRET), the azide (B81097) group of the incorporated UAA serves as a handle for attaching fluorescent dyes, allowing for real-time tracking of conformational changes within a single protein or between interacting proteins. nih.govnih.gov This approach is particularly valuable for studying dynamic systems like membrane receptors. nih.gov

Optical tweezers, which can manipulate individual molecules and measure piconewton-scale forces, can be combined with proteins containing this compound to study the mechanics of protein folding, unfolding, and interactions under force. frontiersin.orgnih.govnih.govescholarship.org This will provide a deeper understanding of how mechanical forces regulate protein function at the molecular level.

Development of Novel Crosslinker Analogs with Enhanced Specificity or Cleavability

While this compound is a versatile tool, the development of novel analogs with tailored properties is a burgeoning field of research. A key focus is the design of cleavable crosslinkers, which allow for the separation of crosslinked proteins after identification, simplifying analysis by mass spectrometry. acs.orgnih.gov Future analogs may incorporate photo-cleavable moieties that can be severed by light of a specific wavelength, offering temporal control over the crosslinking experiment. acs.orgnih.govnih.govresearchgate.netresearchgate.net

Another avenue is the development of enzyme-cleavable linkers, which can be designed to be susceptible to specific proteases, allowing for conditional cleavage within particular cellular compartments or in response to specific biological signals. tum.de Furthermore, creating analogs with different reactive groups or spacer arm lengths will expand the toolkit for probing a wider range of protein interactions and architectures.

Table 2: Emerging Classes of UAA Crosslinker Analogs

Analog ClassCleavage MechanismPotential Applications
Photo-cleavable Light-induced bond scissionTemporal control of crosslinking; release of captured proteins for downstream analysis.
Enzyme-cleavable Specific protease activityConditional crosslink cleavage in specific cellular environments or signaling pathways.
Redox-sensitive Reduction of disulfide bondsProbing protein interactions in different redox states.

Applications in Synthetic Biology and Novel Biomaterial Generation

The ability to genetically program the placement of crosslinkers within proteins has significant implications for synthetic biology and the creation of novel biomaterials. This compound can be used to create protein-based hydrogels with precisely defined architectures and mechanical properties. nih.gov By incorporating the crosslinker at multiple sites within a protein and then inducing crosslinking, it is possible to generate stable, three-dimensional networks for applications in tissue engineering and drug delivery. nih.govmdpi.comresearchgate.net

Furthermore, this technology allows for the construction of "smart" biomaterials that can respond to specific stimuli. researchgate.net For example, by incorporating a cleavable analog, a biomaterial could be designed to degrade and release a therapeutic agent in response to a particular enzyme or light signal. The bottom-up design of such materials offers unparalleled control over their properties and functions.

Exploration in New Model Organisms and Cellular Contexts

To date, much of the work with genetically encoded crosslinkers has been in well-established model systems like E. coli and cultured mammalian cells. A significant future direction is the expansion of this technology into more complex organisms and diverse cellular contexts. The successful incorporation of azide- and diazirine-containing UAAs in zebrafish demonstrates the feasibility of this approach in vertebrates. nih.gov

Future research will focus on adapting and optimizing the genetic code expansion machinery for use in organisms such as C. elegans, Drosophila, and eventually, in rodent models. This will enable the study of protein interactions in the context of a whole, developing organism, providing invaluable insights into developmental biology, neurobiology, and disease. High-throughput screening platforms are already being developed for whole-organism assays in zebrafish and C. elegans, which could be leveraged for studying the effects of crosslinking in vivo. nyu.eduyoutube.com

High-Throughput Screening and Proteome-Wide Mapping with this compound

The integration of this compound with high-throughput screening (HTS) platforms and mass spectrometry-based proteomics will revolutionize the study of protein interaction networks. HTS can be employed to screen large libraries of compounds that modulate protein-protein interactions, with the crosslinker serving to trap and identify the interacting partners. nih.govnih.govwashu.edu

In proteome-wide mapping, this compound can be incorporated into a "bait" protein of interest. Following in vivo crosslinking, the captured "prey" proteins can be identified by mass spectrometry, providing a snapshot of the protein's interactome in its native cellular environment. springernature.comuu.nlnih.govuu.nlnih.gov The development of cleavable crosslinker analogs will be particularly beneficial for these large-scale studies, as they facilitate the separation and identification of crosslinked peptides. nih.govspringernature.comuu.nlnih.govuu.nlnih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing UAA crosslinker 1 hydrochloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves conjugating non-natural amino acids (e.g., Nε-2-azidoethoxycarbonyl-L-lysine) with E3 ligase ligands under controlled stoichiometry. Characterization requires mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural confirmation. Purity should be assessed via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Storage at -20°C in anhydrous conditions is critical to prevent hydrolysis . Experimental protocols must detail reaction times, solvent systems (e.g., DMF or DMSO), and purification steps to ensure reproducibility, as emphasized in academic reporting standards .

Q. How is this compound applied in PROTAC design for targeted protein degradation?

  • Methodological Answer : UAA crosslinker 1 serves as a bifunctional molecule linking a target protein binder (e.g., a kinase inhibitor) and an E3 ubiquitin ligase recruiter (e.g., VHL ligand). Researchers must optimize the linker length and flexibility to balance ternary complex formation and proteasomal degradation efficiency. A typical workflow includes:

  • Step 1 : Conjugate the target-binding moiety to the crosslinker via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
  • Step 2 : Validate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Step 3 : Assess degradation efficacy in cell-based assays (e.g., western blotting for target protein levels post-treatment) .

Advanced Research Questions

Q. What strategies can resolve contradictory data in crosslinking efficiency when using this compound?

  • Methodological Answer : Contradictions often arise from variable reaction conditions (e.g., pH, temperature) or crosslinker instability. To address this:

  • Troubleshooting 1 : Perform time-course experiments to identify optimal reaction durations (e.g., 2–24 hours) and avoid over-crosslinking.
  • Troubleshooting 2 : Use fresh crosslinker batches and confirm solubility in reaction buffers via dynamic light scattering (DLS).
  • Validation : Employ orthogonal techniques like fluorescence-based SDS-PAGE (as in EDC crosslinking studies) or Förster resonance energy transfer (FRET) to quantify crosslinking efficiency .

Q. How can researchers statistically validate the reproducibility of UAA crosslinker 1’s protein degradation outcomes?

  • Methodological Answer : Bootstrap resampling (as applied in phylogenetics) can be adapted to assess confidence intervals in degradation assays. For example:

  • Step 1 : Generate 1,000 bootstrap samples from triplicate western blot densitometry data.
  • Step 2 : Calculate degradation efficacy means and 95% confidence intervals for each sample.
  • Step 3 : Apply majority-rule consensus thresholds (e.g., ≥90% agreement across replicates) to confirm statistical significance .

Q. What advanced techniques integrate this compound with synthetic biology tools for engineered cellular therapies?

  • Methodological Answer : UAA crosslinker 1 can be incorporated into chimeric antigen receptor (CAR) T-cell designs to enable conditional protein degradation. For example:

  • Application : Fuse the crosslinker to a CAR component, enabling ligand-inducible degradation of inhibitory checkpoints (e.g., PD-1).
  • Validation : Use live-cell imaging and single-cell RNA sequencing to monitor dynamic protein turnover and transcriptional responses .

Methodological Design Considerations

Q. How should researchers optimize buffer conditions to enhance UAA crosslinker 1’s stability during in vitro assays?

  • Methodological Answer : Buffer optimization requires testing:

  • pH Range : 7.0–7.5 (HEPES or PBS) to minimize hydrolysis.
  • Additives : 0.1% bovine serum albumin (BSA) or 5% glycerol to prevent aggregation.
  • Temperature : Pre-chill buffers to 4°C for time-sensitive reactions.
    Document deviations using stability-indicating assays like differential scanning calorimetry (DSC) .

Q. What criteria determine the selection of UAA crosslinker 1 over alternative crosslinkers (e.g., EDC) in protein interaction studies?

  • Methodological Answer : UAA crosslinker 1 is preferred for site-specific conjugation in live-cell systems due to its bioorthogonal reactivity (e.g., azide-alkyne compatibility). In contrast, EDC hydrochloride is a zero-length crosslinker suitable for in vitro carboxyl-to-amine conjugation but lacks cellular permeability .

Data Interpretation and Reporting

Q. How should researchers address variability in PROTAC degradation efficiency linked to UAA crosslinker 1 batch differences?

  • Methodological Answer : Implement quality control (QC) workflows:

  • QC 1 : Batch-to-batch consistency checks via LC-MS and NMR.
  • QC 2 : Standardize degradation assays using reference cell lines (e.g., HEK293T) with stable target protein expression.
    Report batch-specific data in supplementary materials to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.